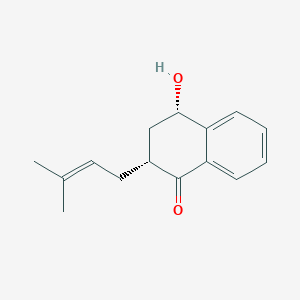
Catalponol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalponol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Catalponol, a naphthoquinone derivative, primarily targets tyrosine hydroxylase , an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, this compound enhances the production of dopamine .
Mode of Action
This compound interacts with tyrosine hydroxylase, leading to an increase in the enzyme’s activity . This interaction results in enhanced dopamine biosynthesis . Additionally, this compound increases the levels of cAMP and the phosphorylation of tyrosine hydroxylase in PC12 cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves dopamine biosynthesis. By inducing the activity of tyrosine hydroxylase, this compound enhances the conversion of tyrosine to L-DOPA, a precursor of dopamine . This leads to an increase in dopamine levels, which can have various downstream effects depending on the specific cellular context.
Result of Action
The primary result of this compound’s action is an increase in dopamine biosynthesis . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in PC12 cells, this compound has been shown to protect against L-DOPA-induced cytotoxicity .
Analyse Biochimique
Biochemical Properties
Catalponol enhances dopamine biosynthesis by inducing the activity of an enzyme called tyrosine hydroxylase . It also increases the levels of cyclic adenosine monophosphate (cAMP) and tyrosine hydroxylase phosphorylation in PC12 cells .
Cellular Effects
In RAW 264.7 macrophage cells, this compound exhibits potent inhibitory effects with an IC50 value of 9.8 µM for inhibiting LPS-induced NO production . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosine hydroxylase, an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, this compound enhances dopamine biosynthesis. It also influences gene expression by increasing the levels of cAMP and tyrosine hydroxylase phosphorylation .
Metabolic Pathways
This compound is involved in the dopamine biosynthesis pathway, where it induces the activity of tyrosine hydroxylase This could potentially affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of catalponol has been achieved through various methods. One notable method involves the Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution . The synthesis begins with the preparation of a tetralone intermediate, which is then subjected to various chemical transformations to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation, reduction, and cyclization reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: Catalponol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .
Comparaison Avec Des Composés Similaires
Catalponol is structurally related to other naphthoquinone derivatives such as catalponone, catalpalactone, and α-lapachone . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action . For example:
Catalponone: Exhibits similar antioxidant and cytoprotective properties but has a different substitution pattern on the naphthoquinone ring.
Catalpalactone: Known for its anti-inflammatory effects, catalpalactone has a unique lactone ring structure.
α-Lapachone: This compound is well-studied for its anticancer properties and differs from this compound in its quinone ring substitutions.
Propriétés
IUPAC Name |
(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187771 | |
| Record name | Catalponol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34168-56-4 | |
| Record name | Catalponol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalponol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


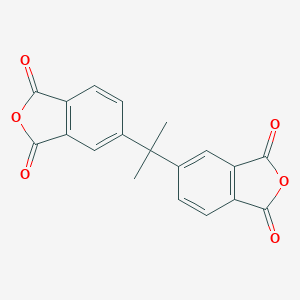

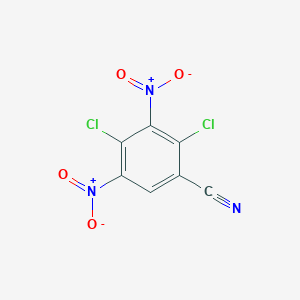

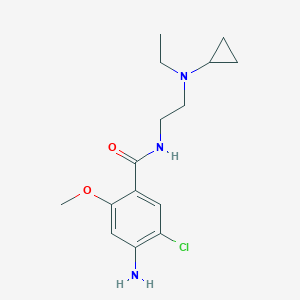
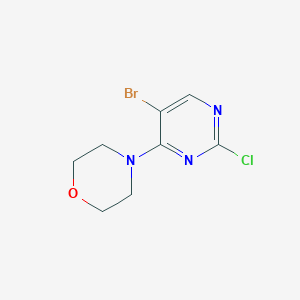
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
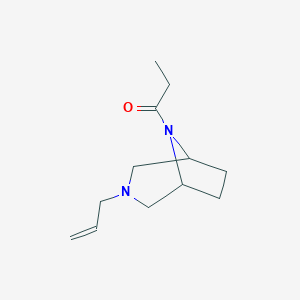
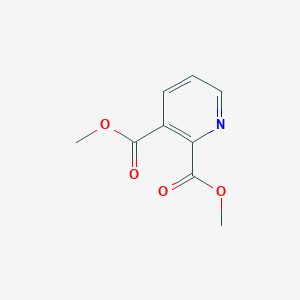
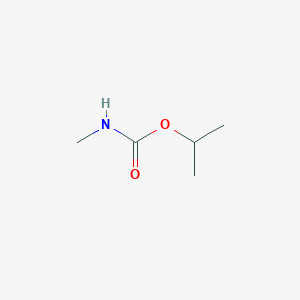
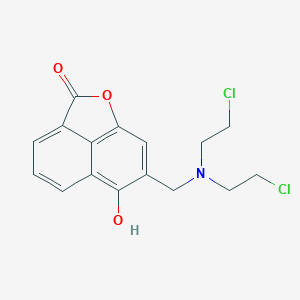
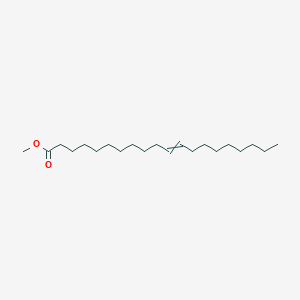
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)

